7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-15-4-2-3-12-9-16(25-17(12)15)19(23)21-13-6-5-11-7-8-20-18(22)14(11)10-13/h2-6,9-10H,7-8H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHLOPIEQARMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCNC4=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide involves several steps. One common method includes the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinoline with benzofuran-2-carboxylic acid under specific conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a series of 18 derivatives (1a–1r) synthesized in the referenced study, where the N-substituent on the benzofuran carboxamide was systematically varied. Below is a comparative analysis of key structural and functional features:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Findings:
Structural Impact on Bioactivity: The tetrahydroisoquinolinone substituent in the target compound introduces a rigid, planar bicyclic structure, which likely enhances binding to biological targets (e.g., amyloid-beta aggregates or antioxidant enzymes) compared to simpler aryl groups (1a, 1g) . The ketone moiety in the tetrahydroisoquinoline ring may facilitate hydrogen bonding with target proteins, a feature absent in non-ketone analogues like 1k.
Antioxidant Efficacy :
- Compounds with electron-withdrawing groups (e.g., 1d) showed stronger reactive oxygen species (ROS) scavenging, but the target compound balanced ROS inhibition with neuroprotective effects due to its hybrid structure .
Biological Activity
7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide is with a molecular weight of 336.3 g/mol. The compound features a complex structure that integrates a benzofuran moiety with a tetrahydroisoquinoline derivative, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₄ |
| Molecular Weight | 336.3 g/mol |
| CAS Number | 1351644-84-2 |
Antioxidant and Neuroprotective Effects
Research indicates that compounds similar to 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide exhibit significant antioxidant properties. For instance, studies have shown that related benzofuran derivatives can protect neuronal cells from oxidative stress by scavenging reactive oxygen species (ROS) and reducing apoptosis in neuronal cell lines .
Inhibition of Enzymes Related to Neurodegenerative Diseases
The compound's structural features suggest potential inhibition of key enzymes involved in neurodegenerative diseases such as Alzheimer's. In particular, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Similar compounds have demonstrated IC50 values in the low micromolar range against AChE .
Case Study: AChE Inhibition
A study on structurally related compounds reported an AChE inhibition IC50 of 0.09 μM for one derivative . This suggests that modifications to the benzofuran or tetrahydroisoquinoline components could enhance inhibitory potency.
Anti-inflammatory Properties
Compounds containing the benzofuran moiety have been documented to exhibit anti-inflammatory effects. This activity is vital for mitigating neuroinflammation associated with various neurological disorders. The proposed mechanism involves the modulation of inflammatory cytokines and pathways .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide. The following table summarizes some key findings regarding its biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
